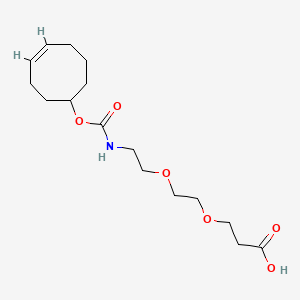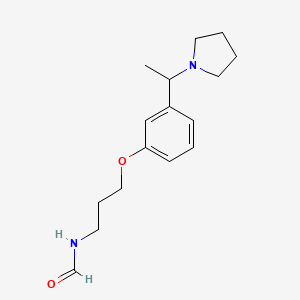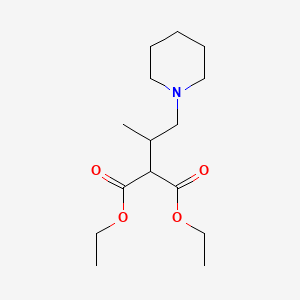
Ethyl(piperidinomethyl)malonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate typically involves the alkylation of diethyl malonate with 1-(2-bromoethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.
Major Products
Substitution: Formation of substituted malonates.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
Piperidine: The parent compound of the piperidine ring present in diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate.
Uniqueness
Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate is unique due to its combination of a piperidine ring and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
92793-35-6 |
|---|---|
Molecular Formula |
C15H27NO4 |
Molecular Weight |
285.38 g/mol |
IUPAC Name |
diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C15H27NO4/c1-4-19-14(17)13(15(18)20-5-2)12(3)11-16-9-7-6-8-10-16/h12-13H,4-11H2,1-3H3 |
InChI Key |
MJJWFTPLZIOGRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)CN1CCCCC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


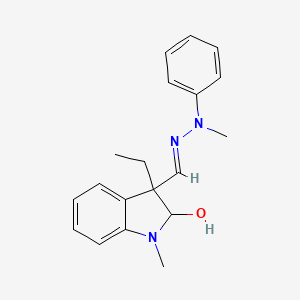
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
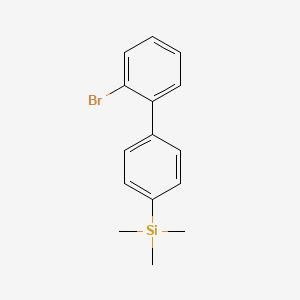
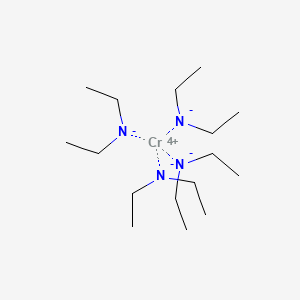
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
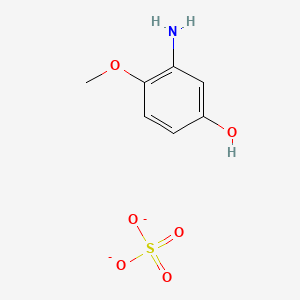

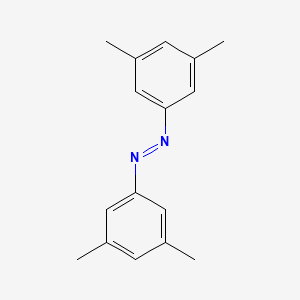
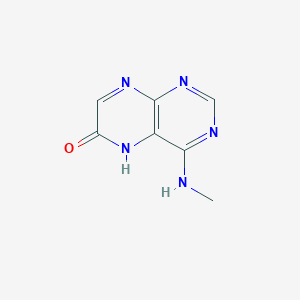
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
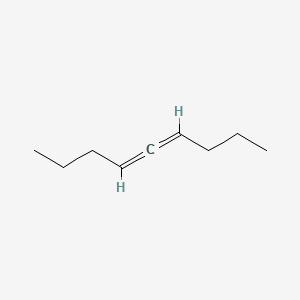
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
